Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate
Description
Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate (CAS: 1353878-05-3) is a synthetic intermediate with the molecular formula C₂₂H₂₈N₂O₃ and a molecular weight of 368.47 g/mol. Its structure features a piperidine ring substituted with a hydroxyl group, a benzyl carboxylate moiety, and a [(3,4-dimethoxyphenyl)amino]methyl side chain. This compound is primarily utilized in pharmaceutical and chemical research for synthesizing complex molecules, particularly those targeting neurological or metabolic pathways due to its piperidine backbone and aryl substituents. Safety protocols emphasize the use of protective equipment (gloves, masks, goggles) due to insufficient toxicological data.
Properties
IUPAC Name |
benzyl 4-[(3,4-dimethoxyanilino)methyl]-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5/c1-27-19-9-8-18(14-20(19)28-2)23-16-22(26)10-12-24(13-11-22)21(25)29-15-17-6-4-3-5-7-17/h3-9,14,23,26H,10-13,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIURRPJXPXVRNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115320 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3,4-dimethoxyphenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353877-97-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3,4-dimethoxyphenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353877-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(3,4-dimethoxyphenyl)amino]methyl]-4-hydroxy-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301115320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Dimethoxyphenylamino Group: This step involves the reaction of the piperidine derivative with 3,4-dimethoxyaniline under appropriate conditions to form the desired product.
Hydroxylation and Carboxylation: The hydroxyl and carboxylate groups are introduced through oxidation and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl and dimethoxyphenylamino groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:
- Antidepressant Activity : Research indicates that derivatives of hydroxypiperidine compounds exhibit significant antidepressant effects in various animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Analgesic Properties : Some studies suggest that compounds with similar structures can act as analgesics by interacting with opioid receptors or other pain-modulating pathways.
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for studying neurological disorders. It may be useful in:
- Cognitive Enhancement : Investigations into cholinergic modulation have shown promise for compounds like this one in enhancing memory and learning processes.
- Neuroprotective Effects : Potential protective effects against neurodegenerative diseases have been observed, warranting further investigation into its mechanisms of action.
Drug Development
The compound serves as a lead structure for the development of new drugs targeting various conditions, including:
- Mood Disorders : Its derivatives are being explored for their efficacy in treating depression and anxiety disorders.
- Pain Management : Ongoing research aims to optimize its analgesic properties while minimizing side effects associated with traditional pain medications.
Case Study 1: Antidepressant Efficacy
A study published in Journal of Medicinal Chemistry evaluated several derivatives of hydroxypiperidine compounds, including the compound . Results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages, highlighting its potential as an antidepressant.
Case Study 2: Neuroprotective Properties
Research conducted at a leading neuroscience institute examined the neuroprotective effects of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could enhance neuronal survival rates and reduce markers of inflammation, supporting its utility in neurodegenerative disease research.
Mechanism of Action
The mechanism of action of Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with piperidine cores and varied substituents. Key differences in substituents, physicochemical properties, and applications are highlighted below.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The main compound’s [(3,4-dimethoxyphenyl)amino]methyl group introduces steric bulk and hydrogen-bonding capacity, distinguishing it from simpler analogs like Benzyl 4-aminopiperidine-1-carboxylate.
Safety Profiles : While the main compound mandates protective measures due to uncharacterized toxicity, Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is classified as low-risk.
Synthetic Utility : The discontinued status of the main compound (per ) contrasts with readily available analogs like Benzyl 4-Hydroxy-1-piperidinecarboxylate, which is preferred in high-purity applications.
Research Implications
- Pharmacological Potential: The 3,4-dimethoxy substitution in the main compound may enhance interactions with serotonin or adrenergic receptors, similar to verapamil-related compounds (), but further studies are needed.
- Synthetic Challenges: Complex substituents (e.g., amino methyl groups) require multi-step syntheses, as seen in ’s use of oxalyl chloride and DMF for analogous piperidine derivatives.
Biological Activity
Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Information
- Molecular Formula : CHNO
- Molecular Weight : 400.48 g/mol
- CAS Number : 66545180
Structural Representation
The compound features a piperidine ring substituted with a hydroxyl group and a benzyl group, along with a dimethoxyphenyl moiety. This unique structure contributes to its diverse biological activities.
This compound has been studied for its potential as an inhibitor of various biological targets. The presence of the hydroxypiperidine structure suggests possible interactions with neurotransmitter systems, particularly in the central nervous system (CNS).
Potential Pharmacological Effects
- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit antidepressant-like effects by modulating neurotransmitter levels.
- Antioxidant Properties : The compound's ability to scavenge free radicals could contribute to its neuroprotective effects.
- Anti-inflammatory Effects : Research suggests that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.
In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound can inhibit specific enzyme activities linked to various diseases, including cancer and neurodegenerative disorders. For example:
- HIV Inhibition : Similar compounds have shown effectiveness against HIV-1 reverse transcriptase, indicating potential antiviral properties .
- Neuroprotective Effects : Compounds structurally related to this molecule have been observed to protect neuronal cells from oxidative stress-induced apoptosis.
Data Table of Biological Activities
Case Study 1: Antidepressant Effects
A study conducted on mice evaluated the antidepressant properties of related piperidine compounds. The results indicated that these compounds significantly decreased depressive-like behavior in animal models, suggesting that this compound may possess similar effects.
Case Study 2: Neuroprotective Properties
Research into neuroprotective agents highlighted the efficacy of compounds with hydroxypiperidine structures in preventing neuronal cell death due to oxidative stress. The findings suggest that this compound could be further investigated for its neuroprotective capabilities.
Q & A
Q. What synthetic strategies are recommended for preparing Benzyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperidine core. For analogs, 4-hydroxypiperidine derivatives are synthesized via nucleophilic substitution or reductive amination .
- Step 2 : Introduction of the benzyl carbamate group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Functionalization of the amino-methyl group. For the 3,4-dimethoxyphenyl moiety, coupling reactions (e.g., EDC/HOBt-mediated amidation) or Schiff base formation followed by reduction may be employed .
- Purification : Column chromatography or recrystallization is critical due to polar functional groups (e.g., hydroxyl and amine) .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DCM/MeOH gradients) to resolve intermediates.
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact; immediate flushing with water is required upon exposure .
- Storage : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate group .
- Decomposition Risks : Hydroxyl and amine groups may oxidize; avoid strong acids/bases or prolonged exposure to air .
Validation : Regularly assess purity via NMR or LC-MS to detect degradation.
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (0.1% TFA) .
- Melting Point : Compare with literature values if available .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to screen against receptors like serotonin or dopamine transporters, given structural similarity to piperidine-based CNS agents .
- SAR Analysis : Compare with analogs (e.g., varying methoxy substituents) to quantify electronic effects (Hammett σ values) on receptor binding .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP) and blood-brain barrier permeability, critical for CNS-targeted studies .
Validation : Cross-validate predictions with in vitro assays (e.g., radioligand binding) .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Data Harmonization : Re-evaluate experimental conditions (e.g., solvent used in assays, purity of batches). Impurities (e.g., unreacted amines) may skew toxicity results .
- In Vitro Testing : Conduct standardized assays (e.g., MTT for cytotoxicity, Ames test for mutagenicity) under controlled conditions .
- Mechanistic Studies : Use metabolomics (LC-MS/MS) to identify toxic metabolites. For example, oxidative deamination of the piperidine ring could generate reactive intermediates .
Case Study : reports incomplete toxicological data, while notes potential skin/eye irritation. Replicate studies using OECD guidelines to validate .
Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological studies?
Methodological Answer:
- pH Optimization : Maintain solutions at pH 4–6 to prevent carbamate hydrolysis. Use buffers (e.g., citrate-phosphate) .
- Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage .
- Degradation Kinetics : Monitor via accelerated stability testing (40°C/75% RH) and fit data to Arrhenius models .
Validation : Compare stability in DMSO vs. saline using HPLC-UV .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Scaffold Modification : Synthesize derivatives with:
- Biological Assays : Test analogs against targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .
Example : demonstrates how N-benzyl modifications enhance affinity for opioid receptors, suggesting similar strategies here .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
